Levobupivacaine(1+)

Description

Properties

Molecular Formula |

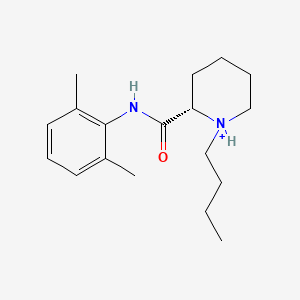

C18H29N2O+ |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1/t16-/m0/s1 |

InChI Key |

LEBVLXFERQHONN-INIZCTEOSA-O |

SMILES |

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Isomeric SMILES |

CCCC[NH+]1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C |

Canonical SMILES |

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Levobupivacaine

Levobupivacaine is the pure S(−)-enantiomer of bupivacaine, a widely used local anesthetic. It has gained attention for its favorable pharmacokinetic profile and reduced toxicity compared to its racemic counterpart. This article explores the applications of levobupivacaine in various medical fields, particularly focusing on its use in regional anesthesia.

Pharmacokinetics

Levobupivacaine demonstrates a lower volume of distribution and clearance rates than dextrobupivacaine, contributing to its reduced systemic toxicity. The drug's higher protein-binding affinity results in a lower unbound fraction, which is crucial for minimizing adverse effects .

Clinical Applications

Levobupivacaine is utilized in various regional anesthesia techniques:

- Epidural Anesthesia : It is employed for both surgical procedures and postoperative analgesia. Studies indicate that levobupivacaine provides similar onset times and durations of sensory block compared to bupivacaine, but with a less dense motor block .

- Brachial Plexus Blocks : Clinical trials have shown that levobupivacaine can effectively provide analgesia for upper limb surgeries with a favorable onset time and duration .

- Peripheral Nerve Blocks : The drug is effective in various peripheral nerve blocks, offering pain relief with fewer side effects than traditional anesthetics .

- Ocular Blocks : Levobupivacaine is increasingly used in ophthalmic procedures due to its low toxicity profile .

- Labor Analgesia : Its application in labor analgesia has been noted for effective pain management while minimizing risks to both mother and child .

Comparative Efficacy

A review of 60 studies indicated that levobupivacaine provides comparable efficacy to bupivacaine but with a more favorable safety profile. It is generally considered more potent than ropivacaine but less so than bupivacaine .

Case Study 1: Epidural Anesthesia

In a clinical trial involving 100 patients undergoing lower limb surgery, levobupivacaine was administered epidurally at a concentration of 0.5%. Results showed an onset time of approximately 15 minutes and effective pain relief lasting up to 6 hours without significant cardiovascular or neurological events reported.

Case Study 2: Brachial Plexus Block

A study comparing the efficacy of levobupivacaine and bupivacaine in brachial plexus blocks found that patients receiving levobupivacaine experienced faster onset times and similar durations of analgesia, with fewer side effects related to cardiovascular instability .

Table 1: Efficacy Comparison of Levobupivacaine vs. Bupivacaine

| Parameter | Levobupivacaine | Bupivacaine |

|---|---|---|

| Onset Time (minutes) | 8-30 | 10-20 |

| Duration of Analgesia (hours) | 4-6 | 4-8 |

| Motor Block Density | Less dense | More dense |

| Cardiovascular Events | Rare | Higher incidence |

Table 2: Clinical Applications of Levobupivacaine

| Application | Description |

|---|---|

| Epidural Anesthesia | Effective for surgeries with good pain relief |

| Brachial Plexus Block | Fast onset and effective analgesia |

| Peripheral Nerve Blocks | Widely used with fewer side effects |

| Ocular Blocks | Low toxicity makes it suitable for eye surgeries |

| Labor Analgesia | Effective pain management during childbirth |

Comparison with Similar Compounds

Efficacy and Block Characteristics

- Sensory/Motor Block : Levobupivacaine and bupivacaine exhibit comparable surgical anesthesia onset (8–30 minutes) and duration (4–6 hours) at equipotent doses (e.g., 0.5% concentration) . However, levobupivacaine produces a less dense motor block, beneficial for ambulatory surgery .

- Hyperbaric Formulations : Hyperbaric levobupivacaine accelerates block onset but regresses motor blockade earlier than bupivacaine .

Toxicity Profile

- Cardiac Toxicity : Levobupivacaine requires 78% higher intravascular doses than bupivacaine to induce lethality in animal models. It exhibits weaker inhibition of cardiac sodium/potassium channels, reducing arrhythmia risk .

- CNS Toxicity : Levobupivacaine causes fewer EEG changes and CNS depression in human volunteers at equivalent doses .

Table 1: Levobupivacaine vs. Bupivacaine

| Parameter | Levobupivacaine | Bupivacaine |

|---|---|---|

| Motor Block Intensity | Less dense | Denser |

| Cardiac Toxicity (LD₅₀) | Higher | Lower |

| Epidural Hypotension | 82% incidence (0.75%) | Similar incidence |

Levobupivacaine vs. Ropivacaine

Clinical Performance

- Obstetric Analgesia : Both provide equivalent pain relief with sufentanil, but levobupivacaine offers longer analgesia duration (e.g., 199.5 vs. 150.8 minutes for sensory block in infraumbilical surgeries) .

- Peribulbar Anesthesia : Levobupivacaine 0.75% outperforms ropivacaine 0.75% in efficacy and postoperative analgesia for vitreoretinal surgery .

Table 2: Levobupivacaine vs. Ropivacaine

Levobupivacaine vs. Lidocaine

- Topical Anesthesia : Levobupivacaine 0.75% provides superior pain control and surgeon comfort compared to lidocaine 2% in cataract surgery, with equivalent toxicity .

Synergistic Adjuvants

Dexmedetomidine Combination

Adding dexmedetomidine (3 µg) to levobupivacaine:

Q & A

Q. What experimental models are most appropriate for evaluating levobupivacaine(1+)’s sensory blockade efficacy?

Methodological Answer: In vivo models (e.g., rodent thermal nociception assays) and human quantitative sensory testing (QST) are widely used. QST protocols, such as thermal threshold measurements, allow quantification of sensory blockade duration and intensity. Ensure randomization, blinding, and standardized environmental conditions to minimize bias. Statistical comparisons (e.g., ANOVA for multi-group comparisons, t-tests for paired data) should account for baseline variability .

Q. How do researchers determine the optimal concentration of levobupivacaine(1+) for preclinical studies?

Methodological Answer: Dose-response curves are generated using incremental concentrations (e.g., 0.125% to 0.75%) in animal or ex vivo nerve models. Efficacy (e.g., blockade onset/duration) and safety (e.g., cytotoxicity, cardiovascular effects) endpoints are plotted to identify the therapeutic window. Pharmacokinetic parameters like AUC and Cmax should be validated via HPLC or mass spectrometry .

Q. What statistical methods are recommended for analyzing levobupivacaine(1+)’s comparative efficacy against ropivacaine or bupivacaine?

Methodological Answer: Use non-inferiority trials with predefined margins for clinical studies. For continuous outcomes (e.g., pain scores), mixed-effects models or repeated-measures ANOVA account for longitudinal data. In preclinical studies, survival analysis (Kaplan-Meier curves) compares blockade duration. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .

Q. How should safety profiles of levobupivacaine(1+) be assessed in early-phase trials?

Methodological Answer: Phase I trials should monitor cardiovascular parameters (e.g., QTc interval, blood pressure) and CNS toxicity (e.g., seizures) using continuous ECG and pharmacokinetic sampling. Preclinical toxicity studies must include histopathological analysis of injection sites and vital organs. Apply the Finney probit method to calculate LD50 and therapeutic indices .

Advanced Research Questions

Q. What molecular mechanisms underlie levobupivacaine(1+)’s reduced cardiotoxicity compared to racemic bupivacaine?

Methodological Answer: Use patch-clamp electrophysiology to assess sodium channel (Nav1.5) inhibition kinetics. Compare the R- and S-enantiomers’ effects on hERG channel activity via voltage-clamp assays. Molecular docking simulations can predict stereoselective binding affinities. Validate findings with in vivo arrhythmia models (e.g., Langendorff-perfused hearts) .

Q. How can researchers resolve contradictions in levobupivacaine(1+)’s neurotoxicity data across studies?

Methodological Answer: Conduct a systematic review with meta-analysis (PRISMA guidelines) to pool data from heterogeneous studies. Stratify by model type (in vitro vs. in vivo), exposure duration, and outcome measures (e.g., apoptosis markers vs. functional deficits). Use Egger’s test to assess publication bias and meta-regression to identify confounding variables .

Q. What methodologies optimize levobupivacaine(1+)’s sustained-release formulations for postoperative pain?

Methodological Answer: Develop lipidic or polymeric nanoparticles and characterize encapsulation efficiency via spectrophotometry. In vitro release profiles (e.g., dialysis bag method) should correlate with in vivo pharmacokinetics. Use Franz diffusion cells to assess transdermal delivery potential. Validate biocompatibility with ISO 10993-standardized cytotoxicity assays .

Q. How do researchers design trials to evaluate levobupivacaine(1+)’s synergism with adjuvant agents (e.g., dexmedetomidine)?

Methodological Answer: Apply factorial design to test additive vs. synergistic interactions. Isobolographic analysis quantifies the interaction index (e.g., CI < 1 indicates synergy). For clinical trials, use adaptive designs to adjust dosing based on interim efficacy/safety data. Predefine interaction terms in regression models to avoid Type I errors .

Q. What strategies mitigate bias in retrospective studies of levobupivacaine(1+)’s regional anesthesia outcomes?

Methodological Answer: Apply propensity score matching to balance covariates (e.g., age, comorbidities) between treatment groups. Sensitivity analyses (e.g., E-value) quantify unmeasured confounding. Use ROBINS-I tool to assess bias risk and STROBE guidelines for transparent reporting .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve levobupivacaine(1+) dosing regimens?

Methodological Answer: Develop compartmental PK models using nonlinear mixed-effects software (e.g., NONMEM). Link plasma concentrations to efficacy (e.g., pain scores) via Emax models. Validate with Bayesian forecasting in diverse populations (e.g., obese, elderly). Monte Carlo simulations predict optimal dosing for target attainment rates .

Data Presentation and Reporting Standards

- Tables: Include mean ± SD, p-values, and effect sizes for key outcomes (e.g., sensory blockade duration, adverse event rates) .

- Statistical Reporting: Specify adjustments for multiple comparisons (e.g., Bonferroni, Holm-Bonferroni). Report exact p-values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) .

- Ethical Compliance: Adhere to ARRIVE 2.0 guidelines for preclinical studies and CONSORT for clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.